Zenazocine mesilate
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Overview
Description
Zenazocine mesilate is an opioid analgesic belonging to the benzomorphan family. It acts as a partial agonist of the μ-opioid and δ-opioid receptors, with less intrinsic activity at the former receptor and more at the latter receptor. This compound was investigated in phase II clinical trials but was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zenazocine mesilate involves multiple steps, starting from the appropriate benzomorphan precursor. The key steps include:
Formation of the benzomorphan core: This is typically achieved through a series of cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl and ketone groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Zenazocine mesilate undergoes several types of chemical reactions:
Substitution Reactions: The mesylate group can be substituted by nucleophiles.
Oxidation and Reduction: The ketone group can undergo reduction to form alcohols, and the hydroxyl group can be oxidized to form ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or nitriles.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying opioid receptor interactions.
Biology: Investigating its effects on pain modulation and receptor binding.
Medicine: Potential use as an analgesic, although it was never marketed.
Industry: Could be used in the development of new analgesic drugs.
Mechanism of Action
Zenazocine mesilate exerts its effects by acting as a partial agonist at the μ-opioid and δ-opioid receptors. It has less intrinsic activity at the μ-opioid receptor, leading to partial antagonistic effects, and more activity at the δ-opioid receptor, leading to agonistic effects. This dual action results in antinociceptive effects, which are the basis for its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Tonazocine: Another benzomorphan opioid with similar receptor activity.
Pentazocine: A mixed agonist-antagonist opioid with activity at kappa and sigma receptors.
Cyclazocine: A benzomorphan opioid with kappa receptor agonist and μ-opioid receptor antagonist activity.
Uniqueness
Zenazocine mesilate is unique due to its specific receptor activity profile, which combines partial agonism at the μ-opioid receptor and full agonism at the δ-opioid receptor. This unique profile contributes to its distinct pharmacological effects compared to other opioids.
Properties
Molecular Formula |
C24H39NO5S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5;1-5(2,3)4/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1 |
InChI Key |
GLJVRAXBUACXBP-DWBMBBFHSA-N |
Isomeric SMILES |
CC(C)CCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Canonical SMILES |
CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
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